

Technical Guide: Physicochemical Properties of 7-bromo-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-bromo-1H-indole-3-carbaldehyde

Cat. No.: B111221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-1H-indole-3-carbaldehyde is a halogenated indole derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the known physical properties of **7-bromo-1H-indole-3-carbaldehyde**, detailed experimental protocols for their determination, and an exploration of potential signaling pathways that may be influenced by this class of compounds.

Data Presentation: Physical Properties

The following table summarizes the key physical and chemical properties of **7-bromo-1H-indole-3-carbaldehyde**.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Appearance	Off-white to light brown solid	[2]
Melting Point	165 - 172 °C	[3]
Boiling Point	395.6 ± 25.0 °C (Predicted)	[3]
Density	1.727 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	13.84 ± 0.30 (Predicted)	[2]
LogP	2.2	[1]
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water. [4] Quantitative data not available.	[4]
CAS Number	115666-21-2	[1]

Experimental Protocols

Detailed experimental methodologies for the determination of key physical properties are outlined below. These are general protocols applicable to crystalline organic compounds like **7-bromo-1H-indole-3-carbaldehyde**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the crystalline **7-bromo-1H-indole-3-carbaldehyde** is finely ground using a mortar and pestle to ensure a uniform particle size.[5]
- Capillary Tube Loading: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[6]
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[7]
- Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.[7]

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube or other heating bath (e.g., oil bath)
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)

- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- Sample Preparation: A small amount of liquid **7-bromo-1H-indole-3-carbaldehyde** (if melted or in a high-boiling solvent) is placed in a small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid. The test tube is then attached to a thermometer.
- Heating: The assembly is heated in a Thiele tube or an oil bath.[\[8\]](#)
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[\[9\]](#) The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[9\]](#)

Solubility Determination

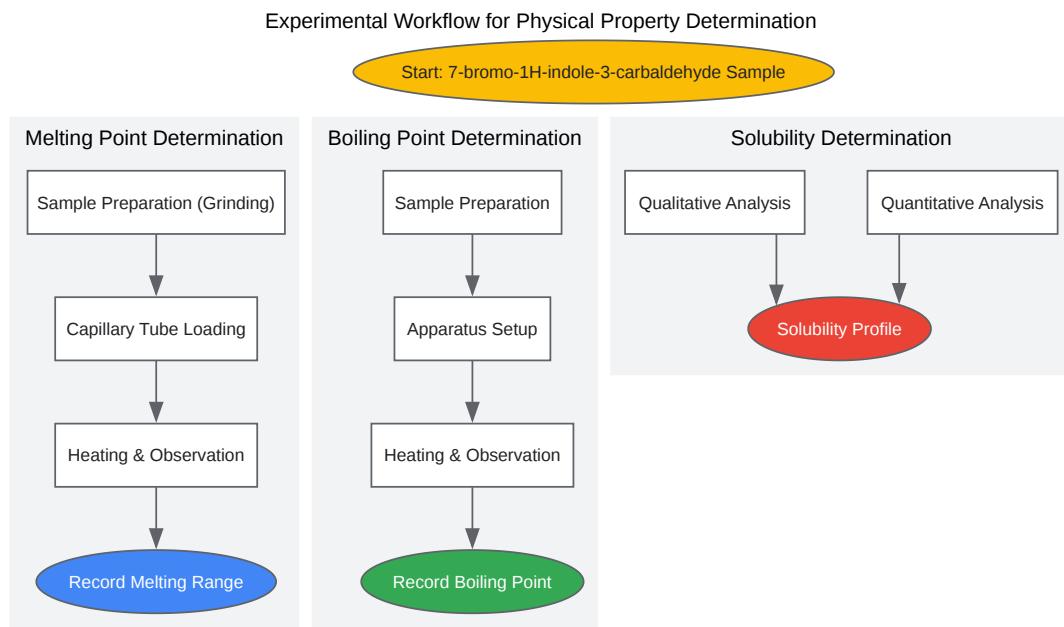
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Graduated cylinders or pipettes
- Analytical balance

Procedure for Qualitative Determination:

- A small, measured amount of **7-bromo-1H-indole-3-carbaldehyde** (e.g., 10 mg) is placed in a test tube.[\[10\]](#)
- A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[\[10\]](#)


- The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[10]
- The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

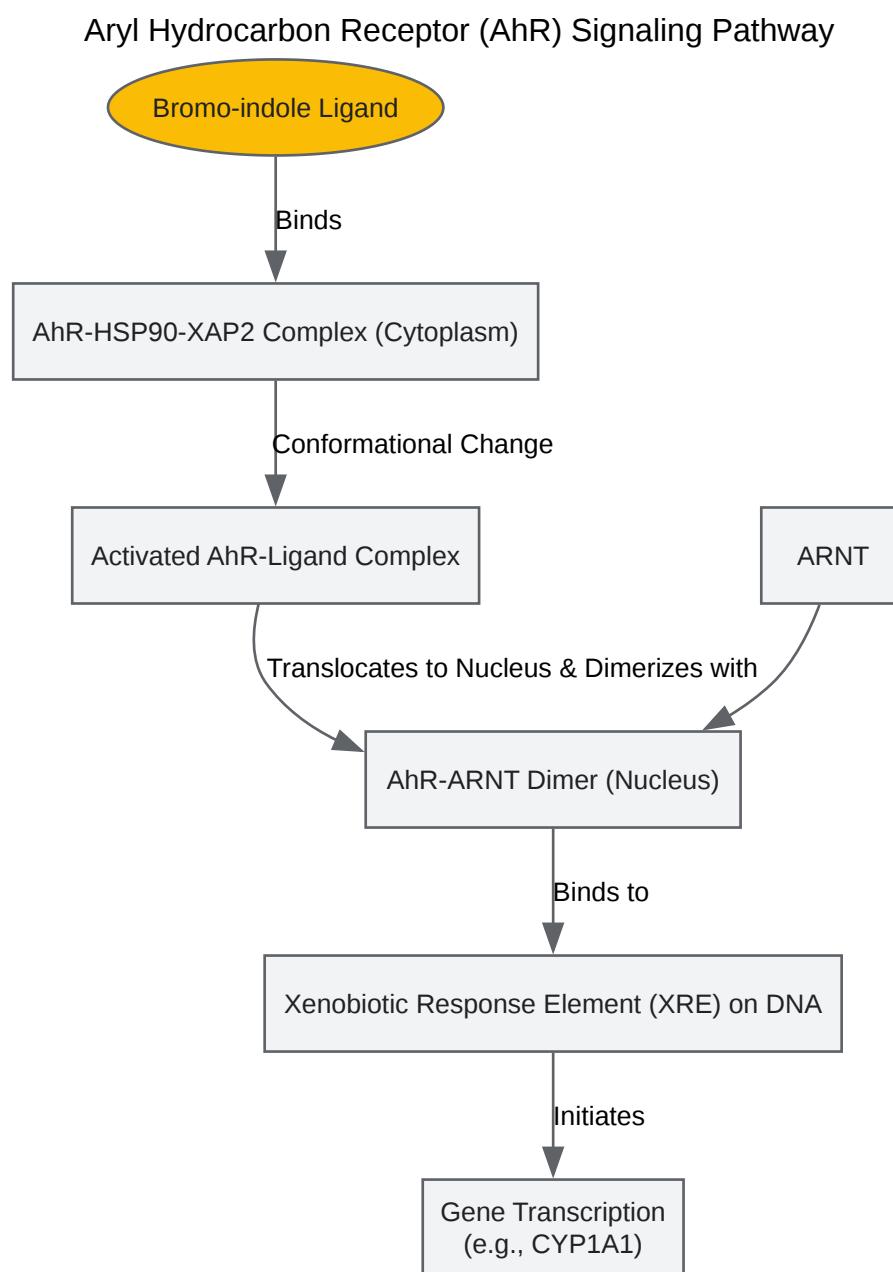
Procedure for Quantitative Determination (Shake-Flask Method):

- An excess amount of the solid compound is added to a known volume of the solvent in a flask.
- The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
- The saturated solution is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.[11]

Mandatory Visualization

Experimental Workflow: Determination of Physical Properties

[Click to download full resolution via product page](#)

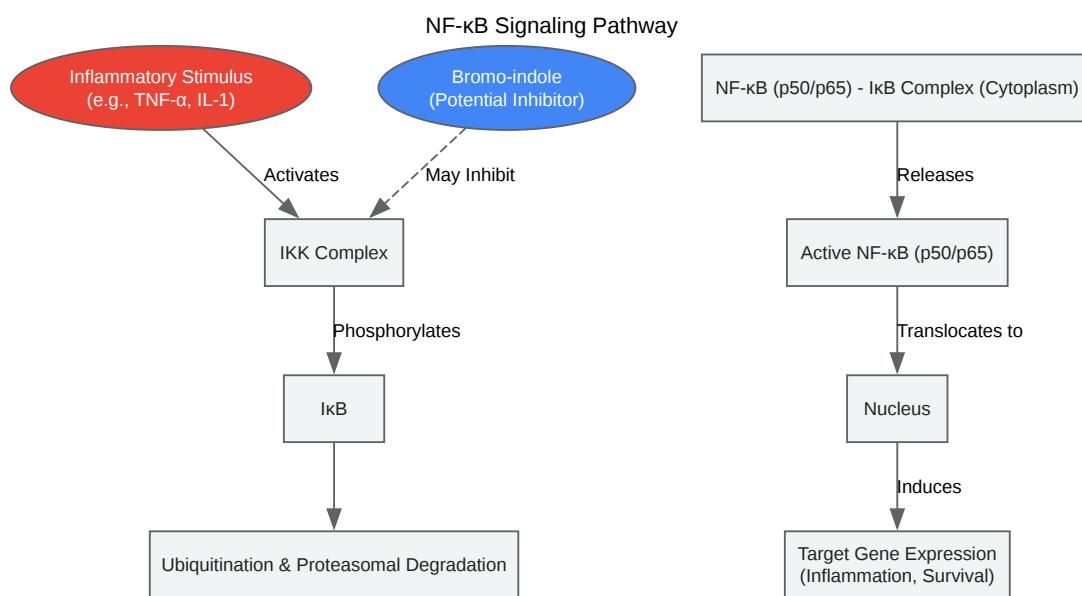

Caption: Workflow for determining the physical properties of a solid organic compound.

Potential Signaling Pathways

While specific signaling pathways for **7-bromo-1H-indole-3-carbaldehyde** have not been definitively elucidated, research on related bromo-indole compounds suggests potential interactions with key cellular signaling cascades, particularly the Aryl Hydrocarbon Receptor (AhR) and NF- κ B pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[12][13] Many indole derivatives, including those found in cruciferous vegetables, are known to be potent modulators of the AhR pathway.[3] Brominated indoles from marine sources have also been identified as AhR agonists.



[Click to download full resolution via product page](#)

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[\[2\]](#)[\[14\]](#) Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Some indole derivatives have been shown to inhibit the NF-κB signaling pathway, suggesting a potential anti-inflammatory and anti-cancer mechanism of action.

[Click to download full resolution via product page](#)

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion

7-bromo-1H-indole-3-carbaldehyde presents itself as a valuable scaffold for the synthesis of biologically active molecules. This guide has provided a summary of its known physical properties and detailed, standardized protocols for their experimental determination. Furthermore, the exploration of the AhR and NF-κB signaling pathways offers a foundation for investigating the potential pharmacological effects of this compound and its derivatives. Further research is warranted to obtain quantitative solubility data and to elucidate the specific molecular targets and signaling pathways modulated by **7-bromo-1H-indole-3-carbaldehyde**, which will be crucial for its future development in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chm.uri.edu [chm.uri.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 13. spandidos-publications.com [spandidos-publications.com]
- 14. NF- κ B Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 7-bromo-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111221#physical-properties-of-7-bromo-1h-indole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com